molecular formula CH2K2OS3 B579864 Potassium trithiocarbonate monohydrate CAS No. 19086-12-5

Potassium trithiocarbonate monohydrate

Cat. No.: B579864
CAS No.: 19086-12-5
M. Wt: 204.403
InChI Key: CVHISPBFBFRHCU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trithiocarbonate monohydrate is an inorganic compound that serves as a key reagent in specialized chemical synthesis. Its primary research value lies in its role as a chain-transfer agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization . This controlled radical polymerization technique is essential for producing well-defined polymers with specific architectures, such as star-shaped polymers, and for enabling post-polymerization modifications . Trithiocarbonates are particularly valued in this field because they are often more easily synthesized and purified than other RAFT reagents, while effectively controlling the polymerization of styrenic and meth(acrylic) monomers . The compound also finds application in organic synthesis, where it reacts with alkylating agents to form trithiocarbonate esters, which are valuable intermediates in various chemical transformations . This combination of uses makes this compound a versatile tool for researchers in polymer science and materials chemistry.

Properties

CAS No.

19086-12-5

Molecular Formula

CH2K2OS3

Molecular Weight

204.403

IUPAC Name

dipotassium;carbonotrithioate;hydrate

InChI

InChI=1S/CH2S3.2K.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;2*+1;/p-2

InChI Key

CVHISPBFBFRHCU-UHFFFAOYSA-L

SMILES

C(=S)([S-])[S-].O.[K+].[K+]

Origin of Product

United States

Aminolysis/michael Addition Sequence:

A one-pot method has been developed to convert the colored and potentially labile trithiocarbonate (B1256668) end-groups into stable, colorless thioethers. researchgate.net This process involves two key mechanistic steps:

Aminolysis: A primary amine is used to cleave the trithiocarbonate group, exposing a terminal thiol (a process that can be considered as unmasking a macromolecular thiol). researchgate.netrsc.org

Michael Addition: The in situ generated thiol then undergoes a Michael addition reaction with an α,β-unsaturated carbonyl compound (like an acrylate (B77674) or maleimide). This forms a stable carbon-sulfur bond, effectively capping the polymer chain. researchgate.net

This transformation is highly efficient, proceeds under mild conditions, and does not affect the molecular weight or polydispersity of the parent polymer. researchgate.net

Photoiniferter Raft Pi Raft Mechanism:

Certain trithiocarbonates can function as photoiniferters, acting as both the initiator and the chain-transfer agent upon exposure to light, eliminating the need for a separate thermal initiator. rsc.org The PI-RAFT process involves three distinct mechanistic steps:

Photolytic Fragmentation: Upon irradiation with light, the trithiocarbonate (B1256668) undergoes a homolytic cleavage of a C–S bond (β-scission). This generates a carbon-centered radical (from the R-group) and a thiyl radical. rsc.org

Degenerative Chain Transfer: The carbon-centered radical initiates polymerization. The resulting propagating chain can then react with another RAFT agent in a degenerative chain transfer process, similar to conventional RAFT. rsc.org

Reversible Termination: The thiyl radical can act as a persistent radical, reversibly terminating propagating polymer chains. This equilibrium between active and dormant species must be established faster than propagation to ensure good control over the polymerization. rsc.org

The following table summarizes the key aspects of these transformation mechanisms.

Table 2: Mechanistic Summary of Trithiocarbonate Transformations

Mechanism Key Reagents/Conditions Mechanistic Steps Outcome
RAFT Polymerization Radical Initiator, Monomer, Trithiocarbonate CTA 1. Addition of propagating radical to C=S2. Fragmentation of intermediate radical3. Establishment of equilibrium between active and dormant species Controlled synthesis of polymers with defined architecture and low polydispersity. publish.csiro.au
Aminolysis/Thiol-Michael Addition Polymer with trithiocarbonate end-group, Primary Amine, α,β-Unsaturated Carbonyl Compound 1. Aminolytic cleavage of trithiocarbonate to form a terminal thiol2. Michael addition of the thiol to the unsaturated compound Conversion of colored, labile trithiocarbonate end-groups to stable, colorless thioethers. researchgate.net

| Photoiniferter-RAFT (PI-RAFT) | Photoiniferter Trithiocarbonate, Monomer, Light (UV or visible) | 1. Photolysis of C-S bond to form initiating and persistent radicals2. Degenerative chain transfer3. Reversible termination by thiyl radicals | Light-controlled polymerization without a separate initiator. rsc.org |

Precursor to Organometallic and Coordination Compounds:the Trithiocarbonate Anion is a Competent Ligand That Can Form Complexes with a Variety of Metal Ions.benchchem.comresearch in This Area Explores the Synthesis and Characterization of Novel Organometallic and Coordination Polymers Where the Trithiocarbonate Acts As a Bridging Ligand.ucl.ac.ukthese Materials Are Investigated for Their Potential Applications in Areas Such As Thermoelectricity.ucl.ac.uk

Scope and Research Objectives for Focused Investigations on Potassium Trithiocarbonate (B1256668) Monohydrate

Focused investigations on potassium trithiocarbonate monohydrate are driven by a range of specific research objectives aimed at expanding its utility and understanding its fundamental chemistry.

Elucidation of Reaction Mechanisms: A primary objective is to gain a deeper understanding of the mechanisms by which potassium trithiocarbonate participates in various chemical transformations. This includes studying the kinetics and thermodynamics of its reactions, as well as identifying reactive intermediates. For example, in RAFT polymerization, research aims to elucidate the factors that govern the efficiency of chain transfer and the stability of the intermediate radical species. nih.gov

Development of Novel Synthetic Methodologies: Researchers are continually seeking to develop new and more efficient synthetic methods that utilize potassium trithiocarbonate. This includes optimizing reaction conditions to improve yields and selectivity, as well as expanding the scope of its applications to new classes of compounds. researchgate.net An example is the development of milder conditions for the synthesis of trithiocarbonate derivatives for use as antimicrobial agents. google.com

Synthesis of Functional Materials: A significant research objective is the application of potassium trithiocarbonate in the synthesis of functional materials with tailored properties. In polymer chemistry, the goal is to create polymers with specific architectures and functionalities for applications in nanotechnology, medicine, and electronics. whiterose.ac.ukiaea.org In materials science, the objective is to synthesize novel coordination polymers with interesting electronic or magnetic properties. ucl.ac.uk

Exploration of Biological Activity: Given the prevalence of sulfur-containing compounds in biologically active molecules, an emerging research objective is to explore the potential biological applications of derivatives synthesized from potassium trithiocarbonate. This includes the synthesis and evaluation of new compounds for their antimicrobial or anticancer activity. mit.edugoogle.com

Preparation of this compound

Established Synthetic Pathways from Precursors

The primary and most well-established method for synthesizing potassium trithiocarbonate involves the reaction of carbon disulfide with a potassium sulfide (B99878) source. wikipedia.orggoogle.com The fundamental reaction can be represented as:

K₂S + CS₂ → K₂CS₃ wikipedia.org

This reaction is typically carried out by treating potassium sulfide (K₂S) or potassium hydrosulfide (B80085) (KHS) with carbon disulfide. wikipedia.org While the anhydrous form is often the initial product, the monohydrate can be obtained through controlled crystallization from aqueous solutions.

Another established pathway involves the use of a base, such as potassium carbonate (K₂CO₃), in the presence of carbon disulfide. jmchemsci.com This method is particularly relevant in the in-situ generation of the trithiocarbonate anion for subsequent reactions. The reaction of potassium carbonate with carbon disulfide provides an efficient system for the preparation of trithiocarbonate derivatives. jmchemsci.com

Furthermore, the synthesis can be achieved by reacting carbon disulfide with a sulfide of an alkali metal, such as potassium, in a specific liquid medium. google.com This process highlights the versatility of the precursors that can be employed.

A summary of common precursors is presented below:

Precursor 1Precursor 2Product
Potassium Sulfide (K₂S)Carbon Disulfide (CS₂)Potassium Trithiocarbonate (K₂CS₃)
Potassium Hydrosulfide (KHS)Carbon Disulfide (CS₂)Potassium Trithiocarbonate (K₂CS₃)
Potassium Carbonate (K₂CO₃)Carbon Disulfide (CS₂)Potassium Trithiocarbonate (in situ)

Optimized Reaction Conditions and Process Parameters

The efficiency and yield of potassium trithiocarbonate synthesis are highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of solvent, temperature, and the presence of catalysts or additives.

For the synthesis of symmetrical trithiocarbonates derived from the trithiocarbonate anion, a one-pot reaction using potassium carbonate and carbon disulfide in dimethylformamide (DMF) has been shown to be effective. jmchemsci.com In a model reaction, the optimal conditions were found to be a temperature of 40°C in an aerial atmosphere. jmchemsci.com The reaction mixture is typically stirred vigorously to ensure proper mixing of the reagents. jmchemsci.com

A patented method for preparing alkali metal thiocarbonates, including potassium trithiocarbonate, emphasizes the importance of the reaction medium. google.com This process utilizes a liquid medium composed of a significant portion of an inert organic diluent (like hexane) and a smaller fraction of a "levelling solvent" (such as a lower alkyl alcohol) that can dissolve the inorganic sulfide precursor. google.com This solvent system facilitates the reaction between the solid sulfide and the liquid carbon disulfide.

When using potassium sulfide as a precursor, the reaction can be carried out in the presence of water. google.com In such cases, it is crucial to use a molecular excess of carbon disulfide relative to the potassium sulfide. google.com The preferred reaction temperature under atmospheric pressure is approximately 35°C. google.com

The table below summarizes some optimized reaction parameters from various studies:

Base/Potassium SourceSolvent SystemTemperatureKey ObservationReference
Potassium CarbonateDimethylformamide (DMF)40°CGood to excellent yields of symmetrical trithiocarbonates. jmchemsci.com jmchemsci.com
Potassium SulfideWater~35°CRequires a molecular excess of carbon bisulfide. google.com google.com
Sodium SulfideHexane and Lower Alkyl AlcoholNot specifiedUse of a levelling solvent improves reaction between solid and liquid reactants. google.com google.com

Strategies for Purity Enhancement in Synthetic Procedures

Achieving high purity of potassium trithiocarbonate, and its derivatives, is critical for many applications. Several strategies have been developed to minimize impurities and isolate the desired product.

One common approach involves the removal of by-products through filtration and subsequent crystallization of the desired trithiocarbonate. In a method for synthesizing trithiocarbonate derivatives, the by-product, a halide salt, is removed by filtration from the reaction mixture. google.com The pure product is then recovered by crystallization from the filtrate, with reported purities exceeding 98%. google.com

The choice of solvent and temperature can also play a significant role in purity. For instance, cooling the reaction mixture can induce crystallization, allowing for the separation of the product from soluble impurities. In one synthesis, after the initial reaction, the mixture was cooled in an ice bath to precipitate the solid product, which was then collected by filtration and washed. google.com

Furthermore, adjusting the pH of the reaction mixture can be a crucial step in enhancing purity. A patented method describes the partial reaction of potassium sulfide with carbon disulfide, followed by the addition of an alkali to adjust the pH to above 8.0 before continuing the reaction to completion. google.com This pH adjustment helps to minimize the presence of unreacted potassium sulfide in the final product. google.com

Key strategies for purity enhancement are outlined below:

StrategyDescription
Filtration and Crystallization Insoluble by-products are removed by filtration, and the pure product is then crystallized from the filtrate. google.com
Controlled Precipitation The reaction mixture is cooled to induce precipitation of the product, which is then collected and washed. google.com
pH Adjustment The pH of the reaction mixture is adjusted to optimize the reaction and minimize residual starting materials in the final product. google.com

Synthesis of Organic Trithiocarbonate Derivatives

Alkylation Reactions for Mono-, Di-, and Tri-substituted Trithiocarbonates

Potassium trithiocarbonate is a versatile precursor for the synthesis of various organic trithiocarbonate derivatives through alkylation reactions. The trithiocarbonate dianion (CS₃²⁻) can react with alkylating agents, such as alkyl halides, to form substituted trithiocarbonates. wikipedia.org

The general reaction for the synthesis of di-substituted trithiocarbonates is as follows:

K₂CS₃ + 2 RX → (RS)₂CS + 2 KX (where X = halogen) wikipedia.org

This reaction allows for the introduction of two organic (R) groups onto the trithiocarbonate core. A wide range of alkyl halides can be used in this process. jmchemsci.com

The synthesis of symmetrical trithiocarbonates has been efficiently achieved through a one-pot reaction of alkyl halides with carbon disulfide in the presence of potassium carbonate in DMF at 40°C. jmchemsci.com This method has been successfully applied to a variety of alkyl halides, yielding the corresponding symmetrical trithiocarbonates in good to excellent yields. jmchemsci.com

The synthesis of unsymmetrical trithiocarbonates can be achieved through a stepwise process. This involves the reaction of a thiol with carbon disulfide in the presence of a base to form a monothiocarbonate salt, which is then reacted with a different alkylating agent. A method for preparing trithiocarbonates involves the sequential reaction of a thiol (RSH) with an aqueous base, carbon disulfide, and an alkylating agent (R'X). google.com

Derivatization from Thiol and Carbon Disulfide Systems

An alternative and widely used approach for synthesizing organic trithiocarbonate derivatives involves the reaction of thiols with carbon disulfide in the presence of a base. This method generates the trithiocarbonate anion in situ, which then reacts with an alkylating agent.

A general procedure involves the reaction of a thiol with either thiophosgene (B130339) or chlorodithioformates. tandfonline.com More commonly, a one-pot reaction is employed where a thiol, carbon disulfide, and an alkyl halide are reacted together. For example, symmetrical trithiocarbonates can be synthesized by reacting alkyl halides with CS₂ in the presence of potassium carbonate. jmchemsci.com

A highly efficient protocol for the one-pot synthesis of symmetrical trithiocarbonates utilizes potassium phosphate (B84403) (K₃PO₄) as a mediator. tandfonline.com In this method, the reaction of various alkyl halides with carbon disulfide in DMF using K₃PO₄ provides the corresponding trithiocarbonates in high yields. tandfonline.com This procedure is effective for primary, secondary, benzyl (B1604629), and allyl halides. tandfonline.com

The synthesis of trithiocarbonate-containing monomers for polymer applications has also been reported. rsc.org These syntheses often involve the reaction of a thiol-containing precursor with carbon disulfide, followed by reaction with a suitable functionalized molecule to introduce polymerizable groups. rsc.org

Synthesis of Cyclic Trithiocarbonates

The synthesis of cyclic trithiocarbonates is a prominent application of the trithiocarbonate anion. The classical and most direct method involves the reaction of the trithiocarbonate anion (CS₃²⁻), often generated in situ, with appropriate alkyl dihalides or other bifunctional electrophiles. researchgate.net This reaction proceeds via a double nucleophilic substitution, where the sulfur atoms of the trithiocarbonate anion attack the electrophilic carbon centers, displacing the leaving groups and closing the ring.

Key methodologies include:

Reaction with Alkyl Dihalides: The trithiocarbonate anion readily reacts with various alkyl dihalides to form cyclic structures. For instance, reacting 1,3-dibromopropane (B121459) with the trithiocarbonate anion generated from carbon disulfide (CS₂) and a base like cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) yields a six-membered cyclic trithiocarbonate. dtic.milchempedia.info

Phase-Transfer Catalysis: To facilitate reactions in two-phase systems, onium salts can be employed as phase-transfer catalysts for the dialkylation of the trithiocarbonate anion with alkyl halides. researchgate.net

Carbohydrate Scaffolds: An efficient and stereoselective synthesis of cyclic trithiocarbonates has been demonstrated on carbohydrate skeletons. researchgate.net In this approach, a freshly prepared solution of sodium trithiocarbonate reacts with cis-oriented epoxytriflate pentoses to yield the corresponding cyclic trithiocarbonates, showcasing a high degree of regio- and stereocontrol. researchgate.net

Table 1: Examples of Reagents for Cyclic Trithiocarbonate Synthesis

Electrophilic Substrate Trithiocarbonate Source Catalyst/Base Resulting Structure Reference
Alkyl Dihalides CS₂ / Cs₂CO₃ - General Cyclic Trithiocarbonates researchgate.net
1,3-Dibromopropane CS₂ / Cs₂CO₃ DMSO 1,3-Dithiane-2-thione dtic.mil
1,2-Dichlorodiethyl ether Potassium Trithiocarbonate - Cyclic Thione chempedia.info
cis-Epoxytriflate Pentoses Sodium Trithiocarbonate - Fused Cyclic Trithiocarbonates researchgate.net
Alkyl Halides Trithiocarbonate Anion Onium Salt (Phase-Transfer) Cyclic Trithiocarbonate researchgate.net

Green Chemistry Approaches in Trithiocarbonate Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing trithiocarbonates. These approaches aim to minimize waste, avoid hazardous reagents, and improve reaction efficiency.

A notable green methodology is the one-pot synthesis of symmetrical trithiocarbonates using potassium carbonate (K₂CO₃) as a mild and inexpensive base. jmchemsci.com This protocol involves the reaction of alkyl halides with carbon disulfide in the presence of K₂CO₃ in a solvent like dimethylformamide (DMF) at moderate temperatures (e.g., 40°C). jmchemsci.com This method is considered advantageous because it is operationally simple, proceeds in the open air, and provides good to excellent yields of the desired products. jmchemsci.com The use of a weaker base like K₂CO₃ is preferable to harsher alternatives. jmchemsci.comgoogle.com

Furthermore, the development of water-based synthetic routes represents another significant advancement in green chemistry. researchgate.net Conducting these reactions in water at room temperature, often with the aid of a simple base like triethylamine, eliminates the need for volatile and often toxic organic solvents. researchgate.net

Table 2: Comparison of Synthetic Approaches for Trithiocarbonates

Feature Traditional Method Green Protocol Reference
Base Strong bases (e.g., KOH, NaH) Potassium Carbonate (K₂CO₃) jmchemsci.com
Solvent Volatile Organic Solvents (e.g., THF, Benzene) DMF, Water researchgate.netjmchemsci.com
Conditions Often requires inert atmosphere, higher temperatures Air, 40°C or Room Temperature jmchemsci.com
Efficiency Variable yields, potential side reactions Good to excellent yields, cleaner reaction jmchemsci.com

Utilization of Potassium Trithiocarbonate as a Synthetic Precursor

Potassium trithiocarbonate's utility in synthesis stems from its function as a stable, storable precursor for the highly reactive trithiocarbonate dianion.

Role in the Generation of Specific Anions

The fundamental role of potassium trithiocarbonate (K₂CS₃) in organic synthesis is to act as a source for the trithiocarbonate dianion, CS₃²⁻. researchgate.netwikipedia.org This anion is a potent nucleophile and is the key intermediate in the formation of trithiocarbonate derivatives. The most convenient method for its preparation is often the in situ, one-pot generation from carbon disulfide under basic conditions. researchgate.netjmchemsci.com A mixture of K₂CO₃ and CS₂ in DMF, for example, generates a "red blood mixture" characteristic of the formation of the trithiocarbonate anion, which can then be reacted immediately with an electrophile. jmchemsci.com This in situ generation avoids the need to handle and store the potentially less stable isolated salt while providing the same reactive anion for subsequent chemical transformations. researchgate.net

Application in Heterocycle Formation

The trithiocarbonate anion generated from potassium trithiocarbonate or its in situ equivalent is a versatile tool for the synthesis of various sulfur-containing heterocycles.

Cyclic Trithiocarbonates: As detailed in section 2.2.3, the reaction of the CS₃²⁻ anion with di-electrophiles like 1,2-dichlorodiethyl ether or other alkyl dihalides is a primary method for forming five, six, or seven-membered heterocyclic rings containing the trithiocarbonate moiety. chempedia.inforsc.org

Thiophene (B33073) Derivatives: The trithiocarbonate anion can also serve as a sulfur source for constructing other types of heterocycles. dntb.gov.ua For example, the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl chloroacetate (B1199739) in the presence of potassium carbonate can yield not only the expected trithiocarbonate but also a substituted thiophene derivative as a co-product. google.com This demonstrates the anion's ability to participate in more complex cyclization and rearrangement pathways to form stable aromatic heterocycles. google.comdntb.gov.ua

Table 3: Heterocycles Synthesized Using the Trithiocarbonate Anion

Heterocycle Class Starting Materials Trithiocarbonate Role Reference
Cyclic Trithiocarbonates Alkyl dihalides, CS₂, Base Ring-forming reagent researchgate.netchempedia.info
Substituted Thiophenes Ethyl cyanoacetate, CS₂, Ethyl chloroacetate Sulfur source and cyclization precursor google.comdntb.gov.ua
Fused Dithiepanes Diketopiperazine derivatives, K₂CS₃ Nucleophile for bisdithiepanethione formation chempedia.info

Crystallographic Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the detailed structural features of this compound (K₂CS₃·H₂O), providing insights into its molecular geometry, crystal lattice, and the interactions that stabilize its structure.

The foundational crystallographic data for this compound were established through SC-XRD analysis. The compound crystallizes in the monoclinic system, and analysis of systematic absences in the diffraction data (h0l when h+l=2n+1 and 0k0 when k=2n+1) definitively identified the space group as P2₁/n. This space group indicates a centrosymmetric crystal structure.

Early studies determined the unit cell dimensions at room temperature (293 K). uni-koeln.de More recent investigations have refined this data at a cryogenic temperature (150 K), showing slight contractions in the cell parameters due to thermal effects. uni-koeln.de The crystal structure contains four formula units (Z = 4) within each unit cell.

Below is a table comparing the unit cell parameters determined at different temperatures.

ParameterValue at 293 K Value at 150 K uni-koeln.de
a 6.759 Å6.712 Å
b 17.066 Å16.818 Å
c 6.418 Å6.376 Å
β 95.42°95.15°
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n

Detailed structural refinement based on SC-XRD data has allowed for precise measurement of the bond lengths and angles within the trithiocarbonate (CS₃²⁻) anion. The anion is observed to have a planar and nearly regular trigonal geometry.

The three carbon-sulfur bond distances are very similar, indicating a delocalized π-electron system across the anion. The measured C-S bond lengths are 1.708 Å, 1.709 Å, and 1.720 Å, with a mean value of 1.712 Å. These distances are consistent with values reported for other compounds containing thiocarbonate or thiocarboxylate groups, which typically range from 1.70 to 1.72 Å and suggest significant single-bond character. nih.gov The S-C-S bond angles deviate only slightly from the ideal 120° expected for a perfect trigonal planar geometry.

A summary of the key interatomic distances is provided in the table below.

BondDistance (Å)
C–S(1)1.708
C–S(2)1.709
C–S(3)1.720

The structure of the trithiocarbonate anion in K₂CS₃·H₂O is significant because it represents a "free" CS₃²⁻ ion, unperturbed by strong covalent bonding to a transition metal. uni-koeln.de This is in contrast to its structure in certain coordination complexes, such as [Ni(CS₃)₂]²⁻, where the CS₃²⁻ groups act as ligands. In these complexes, the coordination to the central metal ion causes significant deviations in the S-C-S bond angles from the ideal 120°.

Similarly, in solid trithiocarbonic acid (H₂CS₃), the CS₃²⁻ groups are planar but are linked together by hydrogen bonds, which is a different structural arrangement compared to the ionic lattice of the potassium salt. The near-symmetrical nature of the C-S bonds in K₂CS₃·H₂O provides a benchmark for the geometry of the uncoordinated trithiocarbonate dianion.

Powder X-ray Diffraction Applications in Structural Characterization

Powder X-ray diffraction (PXRD) serves as a complementary and practical tool for the structural characterization of this compound. While SC-XRD provides the ultimate detail on atomic positions from a single, perfect crystal, PXRD is used to analyze a bulk, polycrystalline sample. uni-koeln.denih.gov

The primary applications of PXRD in the study of this compound include:

Phase Identification: The PXRD pattern of K₂CS₃·H₂O is a unique fingerprint that can be used to confirm the identity and purity of a synthesized batch. By comparing the experimental diffraction pattern to a calculated pattern generated from the single-crystal structure data, one can verify the presence of the correct crystalline phase. uni-koeln.deresearchgate.net

Structural Refinement: Rietveld refinement is a powerful technique applied to PXRD data. It involves fitting the entire experimental diffraction profile to a calculated profile based on a known crystal structure model. This method has been used to confirm that the structure of bulk K₂CS₃·H₂O samples corresponds to the one determined by SC-XRD, providing confidence that the single crystal is representative of the bulk material. uni-koeln.de

Monitoring Structural Changes: PXRD is an effective method for studying structural transformations, such as dehydration. As the compound is known to be unstable towards atmospheric moisture, PXRD can be used to monitor the conversion of the monohydrate to an anhydrous form or other phases under different environmental conditions.

Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the detailed structural elucidation of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) spectroscopy, in particular, provide profound insights into the electronic environment of atomic nuclei and the vibrational modes of chemical bonds, respectively. These methods are crucial for confirming the molecular structure and understanding the bonding characteristics within the trithiocarbonate moiety.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. These methods are highly effective for identifying functional groups and elucidating molecular structure based on the characteristic vibrational frequencies of chemical bonds.

The trithiocarbonate anion (CS₃²⁻) possesses a trigonal planar structure and is expected to exhibit characteristic vibrational modes. wikipedia.org The thiocarbonyl (C=S) stretching frequency is a particularly important diagnostic peak in the vibrational spectra of trithiocarbonate compounds. Due to the symmetry of the CS₃²⁻ anion, which can approximate D₃h symmetry, certain vibrational modes may be active in either the IR or Raman spectrum, or both. uni-koeln.de

However, in the solid state, the crystal lattice site symmetry can be lower (e.g., C₂v, C₂, or Cs), which can lead to the splitting of degenerate modes and the activation of otherwise silent modes in both IR and Raman spectra. uni-koeln.de The interaction between molecules in the crystal can also result in more complex spectra. uni-koeln.de New IR data for potassium trithiocarbonate has been reported as part of broader studies on thiocarbonate salts. nih.gov The assignment of these vibrational bands, particularly those corresponding to the symmetric and asymmetric C-S stretching modes, is fundamental to confirming the structural integrity of the trithiocarbonate group.

Analysis of Band Shifts and Intensities for Structural Inference

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. The analysis of vibrational band positions (frequencies), shifts, and relative intensities provides detailed insights into the geometry of the trithiocarbonate anion (CS₃²⁻) and the influence of the crystalline environment, including the water of hydration.

The free trithiocarbonate ion, belonging to the D₃h point group, is expected to have a planar and symmetrical structure. However, in the solid state, interactions with neighboring potassium ions and the water molecule can lead to distortions from this ideal geometry. These distortions cause shifts in the vibrational frequencies and changes in the intensity of absorption bands compared to a theoretical, isolated ion. An early infrared spectroscopic study of K₂CS₃·H₂O indicated that the CS₃²⁻ ion might be unsymmetrical in this compound .

Key vibrational modes for the trithiocarbonate anion include the C–S stretching and S–C–S bending modes. The presence of the water of hydration introduces additional bands, primarily the O–H stretching and H–O–H bending vibrations. The strong, broad absorption band typically observed in the 3600–3000 cm⁻¹ region in the infrared spectrum of hydrated compounds corresponds to the O-H stretching vibrations of the water molecule nih.gov. The position and width of this band are particularly sensitive to the strength of hydrogen bonding within the crystal lattice.

Changes in the crystalline structure or the degree of hydration would be reflected in the vibrational spectra. For instance, the removal of the water of hydration would lead to the disappearance of the characteristic O-H vibrational bands and could cause shifts in the CS₃²⁻ modes due to the altered electrostatic environment. Similarly, isotopic substitution, such as replacing H₂O with D₂O, would shift the water-related bands to lower frequencies, confirming their assignment.

The intensity of a given vibrational band is related to the change in the molecule's dipole moment (in IR) or polarizability (in Raman) during that vibration. Therefore, any structural changes that affect these properties will alter the spectral intensities. By carefully analyzing these shifts and intensity variations, researchers can infer details about the molecular symmetry, bond strengths, and intermolecular interactions within the crystal structure of this compound.

Table 1: Notional Infrared (IR) Absorption Bands for this compound and Their Structural Significance

Wavenumber Range (cm⁻¹)Vibrational ModeStructural Inference
3600–3000O–H StretchingA broad and strong band in this region confirms the presence of water of hydration. The breadth indicates hydrogen bonding within the crystal lattice nih.gov.
~1630H–O–H BendingA band in this area is characteristic of the bending vibration of the water molecule, further confirming the monohydrate nature of the compound.
1000–800C–S Asymmetric & Symmetric Stretching (ν_as, ν_s)These are fundamental vibrations of the CS₃²⁻ anion. Splitting or broadening of these bands can suggest a reduction in symmetry from the ideal D₃h planar structure .
~500S–C–S Bending/Deformation (δ)These modes are also characteristic of the trithiocarbonate anion. Shifts in these frequencies can indicate changes in the bond angles due to crystal packing forces.

X-ray Photoelectron Spectroscopy (XPS) in Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative information on the elemental composition and the chemical or electronic state of atoms within a material wikipedia.orgkratos.com. When applied to this compound (K₂CS₃·H₂O), XPS can elucidate the electronic structure by measuring the binding energies of core-level electrons for each constituent element: potassium (K), carbon (C), sulfur (S), and oxygen (O).

The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of photoelectrons kratos.com. The binding energy of these electrons is characteristic of the element and its oxidation state. Chemical shifts—variations in binding energy for the same element in different chemical environments—provide profound insight into the bonding within the compound nasa.gov.

For K₂CS₃·H₂O, the S 2p spectrum is of particular interest. The trithiocarbonate anion contains a central carbon atom double-bonded to one sulfur and single-bonded to two other sulfur atoms, which carry the negative charges. However, due to resonance, all three C-S bonds are equivalent in the isolated ion. In the solid state, slight asymmetries may arise. The binding energy for sulfur in trithiocarbonates is expected to be distinct from other common sulfur species like sulfides or sulfates. For instance, the S 2p₃/₂ binding energy for metal sulfides is typically around 161.5 eV, while for thiols it is closer to 164 eV thermofisher.com. The precise binding energy for the sulfur atoms in the trithiocarbonate anion would provide a key electronic signature. High-resolution scans of the S 2p region would also reveal spin-orbit splitting into the S 2p₃/₂ and S 2p₁/₂ components, which should be accounted for in data analysis xpsfitting.com.

The C 1s spectrum would show a peak corresponding to the central carbon of the trithiocarbonate anion. Its binding energy would be shifted from that of adventitious carbon (typically used as a reference at 284.8 eV) due to its bonding to three sulfur atoms. The K 2p spectrum would confirm the +1 oxidation state of the potassium cations, and the O 1s spectrum would be characteristic of the oxygen in the water of hydration.

By analyzing the binding energies and relative atomic concentrations obtained from XPS, one can confirm the stoichiometry and purity of the compound and gain a deeper understanding of the electronic charge distribution among the atoms in this compound.

Table 2: Expected Core-Level Binding Energies (BE) from XPS Analysis of this compound

Note: These are approximate values based on typical ranges for similar chemical states. Experimental values may vary.

ElementCore LevelExpected Binding Energy (eV)Inferred Chemical State Information
SS 2p₃/₂~162 - 164The binding energy in this range would be characteristic of sulfur in a trithiocarbonate group, distinct from sulfides (~161.5 eV) or sulfates (~168 eV) thermofisher.comxpsfitting.com. A single, well-defined doublet would suggest the equivalence of the three sulfur atoms.
CC 1s>285.0The peak for the central carbon of the CS₃²⁻ anion would be shifted to a higher binding energy than adventitious carbon (284.8 eV) due to bonding with electronegative sulfur atoms.
KK 2p₃/₂~292 - 293This binding energy is characteristic of the K⁺ ion in inorganic salts.
OO 1s~532 - 533This binding energy range is typical for oxygen in water of hydration (H₂O), distinguishing it from other oxygen states like oxides or carbonates.

Reaction Pathways with Various Reagents

Potassium trithiocarbonate serves as a potent nucleophile, readily participating in reactions with various organic substrates. Its utility is particularly evident in reactions with alkylating agents, which lead to the formation of trithiocarbonate esters. The general reaction involves the displacement of a halide or other leaving group by the trithiocarbonate dianion (CS₃²⁻). wikipedia.org

A common application of this nucleophilicity is the synthesis of symmetrical trithiocarbonates from alkyl halides. In a typical procedure, an alkyl halide is reacted with carbon disulfide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). jmchemsci.com This process generates the trithiocarbonate in situ, which then reacts with the alkyl halide. jmchemsci.com For instance, the reaction of benzyl bromide with carbon disulfide and potassium carbonate at 40°C yields the corresponding dibenzyl trithiocarbonate in excellent yield. jmchemsci.com

The reactivity of potassium trithiocarbonate extends to reactions with compounds containing activated leaving groups. An example is its condensation with potassium chloroacetate, which demonstrates its ability to displace a halide from a carboxylate salt. chempedia.info Furthermore, in more complex syntheses, it has been used to react with silyl (B83357) ethers in the presence of trifluoroacetic acid, showcasing its nucleophilic character under acidic conditions to form bisdithiepane thione products. chempedia.info

The reaction of 1,2-dichlorodiethyl ether with potassium trithiocarbonate results in the formation of a cyclic thione, highlighting its use in the synthesis of heterocyclic compounds. chempedia.info These reactions underscore the role of potassium trithiocarbonate as a versatile nucleophilic building block in organic synthesis.

Table 1: Examples of Nucleophilic Reactions Involving Trithiocarbonates

Reactant 1Reactant 2Base/SolventTemperatureProductYieldReference
Benzyl bromideCarbon DisulfideK₂CO₃ / DMF40°CDibenzyl trithiocarbonateGood to Excellent jmchemsci.com
Alkyl halidesCarbon DisulfideK₂CO₃ / DMF40°CSymmetrical trithiocarbonatesGood to Excellent jmchemsci.com
Potassium ChloroacetatePotassium TrithiocarbonateNot SpecifiedNot SpecifiedTrithiocarbodiglycolic Acid derivativeNot Specified chempedia.info
1,2-Dichlorodiethyl etherPotassium TrithiocarbonateNot SpecifiedNot SpecifiedCyclic thioneNot Specified chempedia.info

The trithiocarbonate group can be involved in both addition and elimination reaction sequences, which are fundamental processes in organic chemistry. libretexts.orgmasterorganicchemistry.com While direct studies on this compound in simple elimination or addition reactions are not extensively detailed, its behavior as a nucleophile allows it to participate in conjugate addition reactions. libretexts.org

In a conjugate or Michael addition, a nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org The trithiocarbonate anion, being a soft nucleophile, is well-suited for such reactions. This pathway is distinct from direct nucleophilic attack at the carbonyl carbon. libretexts.org The reaction proceeds via an enolate intermediate, which is subsequently protonated to yield the final product. libretexts.org

Conversely, the reverse of a conjugate addition is a β-elimination. libretexts.org This type of reaction, often termed an E1cb (Elimination, Unimolecular, conjugate Base) mechanism, involves the deprotonation of the α-carbon to form an enolate, followed by the expulsion of a leaving group from the β-position. libretexts.org This process results in the formation of a carbon-carbon double bond conjugated with the carbonyl group. libretexts.org

Addition-elimination mechanisms are also characteristic of carbonyl compounds, particularly in reactions like nucleophilic acyl substitution. masterorganicchemistry.com In these sequences, a nucleophile adds to the carbonyl group to form a tetrahedral intermediate, which then eliminates a leaving group to reform the C=O double bond. masterorganicchemistry.com While potassium trithiocarbonate itself is the product of the addition of sulfide to carbon disulfide, organic trithiocarbonates (formed from potassium trithiocarbonate) can undergo subsequent reactions that may involve addition-elimination pathways at the thiocarbonyl group.

The electrochemical properties of trithiocarbonates have been investigated, particularly in the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Cyclic voltammetry studies show that the reduction of thiocarbonylthio compounds, including trithiocarbonates, is a key step in electrochemically mediated RAFT (eRAFT). researchgate.netnih.gov

The reduction potential of these compounds is influenced by the nature of the "Z" and "R" groups attached to the S=C(Z)S-R core structure. nih.gov In the series of thiocarbonylthio compounds, the major reduction peak moves to more cathodic (more negative) potentials in the order: dithiobenzoates > trithiocarbonates > dithiocarbamates. researchgate.netnih.gov This indicates that trithiocarbonates are generally more difficult to reduce than dithiobenzoates. nih.gov

The electrochemical reduction is typically coupled to an irreversible first-order chemical reaction, involving the cleavage of the C-S bond to generate radicals that can initiate polymerization. researchgate.netnih.gov The electrochemical stimuli can cause the irreversible fragmentation of the RAFT agent. researchgate.net

Trithiocarbonates can also act as intrinsic photoredox catalysts. rsc.org When irradiated with visible light in the presence of a sacrificial amine, they can facilitate the reduction of dissolved oxygen, enabling polymerization to occur without prior de-gassing. rsc.org This dual role as both a photocatalyst for oxygen removal and a RAFT agent highlights their versatile redox properties. rsc.org

Table 2: Electrochemical Properties of Thiocarbonylthio Compounds

Compound ClassRelative Reduction PotentialMechanismApplication ContextReference
DithiobenzoatesMore Anodic (Easier to reduce)Reduction coupled to irreversible chemical reactionRAFT Polymerization nih.gov
Trithiocarbonates Intermediate Reduction coupled to irreversible chemical reaction RAFT Polymerization, Photoredox Catalysis researchgate.netnih.govrsc.org
DithiocarbamatesMore Cathodic (Harder to reduce)Reduction coupled to irreversible chemical reactionRAFT Polymerization nih.gov

Decomposition Pathways and Stability Studies

The thermal stability of potassium salts can vary significantly. For example, heating potassium hydrogen carbonate leads to its decomposition into potassium carbonate, water, and carbon dioxide. youtube.comresearchgate.net Similarly, potassium nitrate (B79036) decomposes upon heating to yield potassium nitrite (B80452) and oxygen gas. youtube.com

For potassium trithiocarbonate, thermal decomposition is also a key consideration. In solvothermal reactions, where substances are heated in a solvent above its boiling point, potassium trithiocarbonate has been observed to participate in the formation of new crystalline structures. For instance, a solvothermal reaction of K₂CS₃ with CoCl₂ in ethanol (B145695) at 100°C yielded not only a cobalt complex but also a crystalline side product identified as potassium trithiocarbonate chloride hydrate (B1144303) (K₇(CS₃)₃Cl·H₂O). uni-koeln.de The formation of this compound suggests that under these conditions, the trithiocarbonate unit can undergo rearrangement or partial decomposition and recombination with other species present in the reaction mixture. uni-koeln.de

The stability of the trithiocarbonate group against hydrolysis is a critical factor, especially in aqueous applications. Generally, the trithiocarbonate structure is not stable in water, particularly under basic conditions. mdpi.com The hydrolysis of the trithiocarbonate bond can significantly affect processes like RAFT polymerization, where the integrity of the chain transfer agent is paramount. mdpi.comacs.orgnih.gov

Studies on trithiocarbonate-based RAFT agents have shown that degradation can occur even under recommended storage conditions. acs.orgnih.govcolab.ws For example, cyano- and carboxylic acid-bearing trithiocarbonate RAFT agents have been observed to undergo hydrolysis where the cyano functionality converts to an amide. acs.orgnih.govacs.org This degradation product can negatively impact the control over polymerization, leading to increased dispersities in the resulting polymers. acs.org

The rate of hydrolysis is pH-dependent. For certain trithiocarbonates, significant degradation of the trithiocarbonate group is observed at pH values greater than 11. mdpi.com The structure of the molecule plays a role in its stability; for instance, the presence of a hydrophobic dodecyl group in a RAFT agent can lead to the formation of micelles in water, which protects the trithiocarbonate group from hydrolysis by the surrounding aqueous phase. mdpi.com In contrast, more hydrophilic analogues without such long alkyl chains are more susceptible to degradation. mdpi.com At elevated temperatures in D₂O, some trithiocarbonates have been observed to degrade, potentially through the conversion of the C=S bond to a C=O analogue. acs.org

Mechanistic Insights into Derivative Formation and Transformations

The reactivity of the trithiocarbonate anion (CS₃²⁻), derived from salts like potassium trithiocarbonate, provides a foundation for the synthesis of a variety of organic trithiocarbonate derivatives. These derivatives are notable for their subsequent transformations, particularly in the field of polymer chemistry. The mechanisms governing both their formation and their transformations are crucial for controlling reaction outcomes and designing novel synthetic pathways.

Formation of Trithiocarbonate Derivatives

The most direct method for forming organic trithiocarbonates involves the reaction of the trithiocarbonate anion with alkylating agents. wikipedia.org A common and efficient protocol for synthesizing symmetrical trithiocarbonates utilizes the reaction of alkyl halides with carbon disulfide in the presence of a base like potassium carbonate. jmchemsci.com

The proposed mechanism begins with the reaction between potassium carbonate (K₂CO₃) and carbon disulfide (CS₂) in a solvent such as dimethylformamide (DMF). This generates the potassium trithiocarbonate salt in situ. Subsequently, the trithiocarbonate dianion acts as a nucleophile, reacting with an alkyl halide. The reaction proceeds via a nucleophilic substitution pathway.

A detailed study optimized the reaction conditions for the synthesis of dibenzyl trithiocarbonate from benzyl bromide and carbon disulfide. The best results were achieved using potassium carbonate as the base in DMF at 40°C. jmchemsci.com This method has been successfully applied to a range of alkyl halides, yielding good to excellent results. jmchemsci.com

Below is a table summarizing the synthesis of various symmetrical trithiocarbonates using this method, highlighting the efficiency and versatility of the protocol.

Table 1: Synthesis of Symmetrical Trithiocarbonates from Alkyl Halides and CS₂ with K₂CO₃ in DMF

Entry Alkyl Halide Product Time (min) Yield (%)
1 Benzyl bromide Dibenzyl trithiocarbonate 30 95
2 4-Chlorobenzyl chloride Bis(4-chlorobenzyl) trithiocarbonate 40 92
3 4-Nitrobenzyl bromide Bis(4-nitrobenzyl) trithiocarbonate 45 90
4 3-Nitrobenzyl bromide Bis(3-nitrobenzyl) trithiocarbonate 45 91
5 4-Methylbenzyl chloride Bis(4-methylbenzyl) trithiocarbonate 35 93
6 Ethyl bromoacetate Diethyl 2,2'-(thiocarbonylbis(sulfanediyl))diacetate 50 85
7 Propargyl bromide Dipropargyl trithiocarbonate 40 88
8 Allyl bromide Diallyl trithiocarbonate 40 87

Source: Adapted from research findings on the preparation of symmetrical trithiocarbonates. jmchemsci.com

Transformations in Polymer Chemistry: RAFT Polymerization

Trithiocarbonate derivatives are extensively used as chain-transfer agents (CTAs) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a powerful technique for synthesizing polymers with well-defined architectures. researchgate.net The core of the RAFT mechanism is a sequence of addition-fragmentation equilibria. publish.csiro.au

The key mechanistic steps are:

Initiation: A standard radical initiator generates a propagating radical (Pₙ•).

Addition: The propagating radical adds to the thiocarbonylthio (C=S) group of the trithiocarbonate CTA. This forms an intermediate radical. publish.csiro.au

Fragmentation: The intermediate radical fragments, releasing a new radical (R•) derived from the CTA and forming a polymeric thiocarbonylthio compound. publish.csiro.au

Reinitiation: The expelled radical (R•) initiates the polymerization of a new monomer, becoming a new propagating radical.

Equilibrium: A rapid equilibrium is established between the active propagating radicals and the dormant polymeric thiocarbonylthio species. This allows for controlled polymer growth and results in polymers with low polydispersity. publish.csiro.au

Post-Polymerization Transformations

The thiocarbonylthio end-groups of polymers synthesized via RAFT are themselves amenable to further chemical transformations. These modifications are often desired to alter the polymer's properties or to conjugate it with other molecules.

Coordination Chemistry of the Trithiocarbonate Ligand

Synthesis and Structural Characterization of Metal-Trithiocarbonate Complexes

The synthesis of metal-trithiocarbonate complexes is typically achieved by reacting a metal salt or a pre-formed metal complex with a source of the trithiocarbonate (B1256668) ligand, such as K₂CS₃ or Na₂CS₃. The resulting complexes exhibit a wide variety of structures, which are often fully elucidated using single-crystal X-ray diffraction.

The trithiocarbonate ligand forms numerous complexes with transition metals, showcasing diverse coordination environments.

Cobalt (Co): Cobalt complexes of the trithiocarbonate ligand have been synthesized and structurally characterized. For instance, the square planar cobalt(II) complex [Co(tppme)(S₂CS)] (where tppme is 1,1,1-tris(diphenylphosphinomethyl)ethane) is prepared from a reaction involving the corresponding dithiocarbonate complex, sodium ethanolate, and sulfur. researchgate.net This complex is notable for its reactivity. researchgate.netresearchgate.netnih.gov Other studies have proposed an octahedral geometry for the [Co(CS₃)₃]⁴⁻ anion based on electronic absorption spectra and magnetic susceptibility measurements. iitd.ac.in More complex bimetallic species have also been reported; thermolysis of certain cobalt-telluride clusters in the presence of CS₂ can yield bimetallic perthiocarbonate complexes, demonstrating the role of CS₂ as a versatile building block. libretexts.org

Gold (Au): The first trithiocarbonatogold complex, formulated as [N(PPh₃)₂]₂[Au₂(μ₂-η²-CS₃)₂], was synthesized, and its structure was confirmed by X-ray crystallography. researchgate.net In this dimeric structure, the trithiocarbonate ligands act as bridges between the two gold(I) centers, adopting a bidentate coordination mode to each metal atom. researchgate.net While related, gold(I) complexes with the monothiocarbonate ligand have also been synthesized, forming coordination polymers. researchgate.net

Other Transition Metals:

Nickel (Ni): The nickel(II) complex [Ni(dppe)(S₂CS)] (where dppe is 1,2-bis(diphenylphosphino)ethane) can be obtained by reacting sodium trithiocarbonate with the appropriate nickel precursor. researchgate.net Spectroscopic data suggests a square planar geometry for related Ni(II) trithiocarbonate species. iitd.ac.in

Molybdenum (Mo) and Ruthenium (Ru): Bimetallic and monometallic complexes have been synthesized from CS₂. For example, the reaction involving [CpMo(CO)₃Me] and a borohydride (B1222165) reagent followed by treatment with CS₂ yields complexes like the dinuclear [CpMo(CO)₂(μ-ɳ²:ɳ¹-CS₃)(CO)₃MoCp] and the mononuclear [CpMo(CO)₂(ɳ²-S₂CSMe)]. unt.edu A similar strategy with a ruthenium precursor affords [CpRuPPh₃(ɳ²-S₂CSMe)]. unt.edu The structures of these compounds were unequivocally established by crystallographic analysis. unt.edu

Copper (Cu) and Iron (Fe): While copper and iron are central to bioinorganic and catalytic chemistry, simple, well-characterized homoleptic trithiocarbonate complexes are less documented in readily available literature compared to cobalt and nickel. Mixed-ligand systems are more common. Spectroscopic studies of heterobimetallic systems containing [Cu(CS₃)₂]²⁻ suggest a square planar geometry around the Cu(II) center. iitd.ac.inresearchgate.net Reports on iron complexes often involve other ligands, and the synthesis of simple iron trithiocarbonate complexes appears challenging, with few structural reports available. nih.govrsc.orgnih.gov

The trithiocarbonate ligand also coordinates to main group metals, although these complexes are studied less frequently than their transition metal counterparts.

Zinc (Zn), Cadmium (Cd), and Mercury (Hg): Complexes with derivatives like ethylene (B1197577) trithiocarbonate have been prepared with Zn(II), Cd(II), and Hg(II) halides. nih.gov In these cases, the ligand coordinates through an exocyclic sulfur atom. nih.gov For the simple trithiocarbonate ligand, the [Zn(CS₃)₂]²⁻ complex has been reported, with spectroscopic evidence pointing towards a square planar geometry. iitd.ac.in

Tin (Sn) and Lead (Pb): While extensive research exists on tin and lead complexes with sulfur-containing ligands like dithiocarbamates and thiolates, structurally characterized examples with the simple trithiocarbonate (CS₃²⁻) ligand are not widely reported in the literature. rsc.org

Ligand Binding Modes and Coordination Geometries

The CS₃²⁻ ligand exhibits remarkable versatility in its coordination to metal centers, which is a key feature of its chemistry. The most common binding modes and resulting geometries are summarized below.

Ligand Binding Modes:

Bidentate (Chelating, η²): This is one of the most common modes, where two sulfur atoms from the ligand bind to a single metal center, forming a four-membered chelate ring. This η²-coordination is found in numerous complexes, including [Co(tppme)(S₂CS)] and [Ni(dppe)(S₂CS)]. researchgate.netnih.gov

Bidentate Bridging (μ-η²): The ligand can bridge two metal centers, with two sulfur atoms binding to one metal and the third (thiocarbonyl) sulfur binding to the second metal.

Bidentate and Monodentate Bridging (μ-η²:η¹): In some bimetallic complexes, such as [CpMo(CO)₂(μ-ɳ²:ɳ¹-CS₃)(CO)₃MoCp], the ligand chelates to one metal center while simultaneously forming a single bond from the uncoordinated sulfur atom to a second metal center. unt.edu

Tetradentate Bridging (μ₂-η²): As seen in the dimeric gold complex [Au₂(μ₂-η²-CS₃)₂], each trithiocarbonate ligand can bridge two metal atoms by coordinating in a bidentate fashion to both centers simultaneously. researchgate.net

Coordination Geometries: The coordination number and geometry around the metal center are dictated by the metal's electronic preferences, the steric bulk of other ligands, and the binding mode of the trithiocarbonate. Common geometries include:

Square Planar: Often observed for d⁸ metals like Ni(II) and Cu(II), as well as for Zn(II). iitd.ac.inshimane-u.ac.jp

Octahedral: A prevalent geometry for six-coordinate complexes, such as the proposed [Co(CS₃)₃]⁴⁻ anion. iitd.ac.innih.gov

Five-Coordinate: Geometries such as trigonal bipyramidal or square pyramidal are also found, for example in the [Co(tppme)(S₂CSCH₃)]⁺ cation, which is described as five-coordinate. researchgate.netnih.gov

Table 1: Summary of Binding Modes and Geometries in Selected Metal-Trithiocarbonate Complexes

Complex Example Metal Binding Mode(s) Coordination Geometry Reference(s)
[Co(tppme)(S₂CS)] Co(II) Bidentate (η²) Square Planar / Five-Coord. researchgate.net, nih.gov
[Ni(dppe)(S₂CS)] Ni(II) Bidentate (η²) Square Planar researchgate.net
[Au₂(μ₂-η²-CS₃)₂]²⁻ Au(I) Bidentate Bridging (μ₂-η²) Linear (Au) / Tetrahedral (Au) researchgate.net
[Cp*Mo(CO)₂(μ-ɳ²:ɳ¹-CS₃)(CO)₃MoCp*] Mo Bidentate & Bridging Distorted Octahedral unt.edu
[Zn(CS₃)₂]²⁻ Zn(II) Bidentate (η²) Square Planar (proposed) iitd.ac.in

Electronic Structure and Bonding in Coordination Compounds

The bonding in metal-trithiocarbonate complexes can be described by a combination of ligand-to-metal σ-donation and metal-to-ligand π-back-donation.

The trithiocarbonate ligand possesses lone pairs on the sulfur atoms that can be donated to empty d-orbitals on the metal center, forming a standard σ-bond. However, the most significant aspect of its electronic structure is its ability to act as a π-acceptor ligand. The π-system of the CS₃²⁻ moiety has empty π* antibonding orbitals that are suitable in energy and symmetry to accept electron density from filled metal d-orbitals.

This π-back-donation is analogous to the well-understood bonding in metal carbonyl complexes. libretexts.org The extent of this back-bonding has several important consequences:

It strengthens the metal-ligand (M-S) bond.

It weakens the internal carbon-sulfur (C-S) bonds within the ligand by populating their antibonding orbitals.

It is influenced by the electron density on the metal center. Metals in low oxidation states or with co-ligands that are strong σ-donors will engage in more extensive back-bonding.

Qualitative molecular orbital arguments and computational studies have been used to analyze the bonding in these complexes. researchgate.netnih.gov Electronic spectra often reveal ligand-to-metal charge transfer (LMCT) bands, which provide further insight into the electronic structure of these compounds. iitd.ac.in

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for characterizing trithiocarbonate complexes and probing the nature of the metal-ligand bond.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is particularly powerful for studying the C-S bonds within the trithiocarbonate ligand. The frequency of the C-S stretching vibration (ν(C-S)) is sensitive to the ligand's coordination mode and the strength of the metal-ligand interaction.

In the free trithiocarbonate ion, the ν(C=S) stretch appears at a certain frequency. Upon coordination to a metal, this band typically shifts to a lower frequency (a redshift).

This shift is a direct consequence of metal-to-ligand π-back-donation. As electron density from the metal populates the π* antibonding orbitals of the CS₃²⁻ ligand, the C-S bonds are weakened, and their vibrational stretching frequency decreases.

The magnitude of this redshift can be correlated with the extent of back-bonding; a larger shift implies a stronger M-S π-interaction. This parallels the trends observed in metal carbonyl chemistry, where a lower ν(C-O) frequency indicates greater electron density on the metal center. iitd.ac.in The ν(C=S) stretching vibration is known to appear across a broad range, generally between 800-1500 cm⁻¹, depending on the specific complex and its environment. researchgate.net

UV-Visible Spectroscopy: Electronic spectroscopy is used to study d-d transitions and charge-transfer bands. The trithiocarbonate group itself has a characteristic absorption peak, often observed around 309 nm. nih.gov In complexes, intense ligand-to-metal charge transfer (LMCT) bands are often visible, which can sometimes obscure the weaker d-d transitions. iitd.ac.in

X-ray Absorption Spectroscopy (XAS): Advanced techniques like XAS provide direct information about the local electronic and nuclear structure around the metal center, offering precise data on oxidation states and metal-ligand bond distances.

Reactivity and Stability of Trithiocarbonate Metal Complexes

The stability and reactivity of trithiocarbonate complexes are governed by the nature of the metal, its oxidation state, and the coordination environment.

Reactivity: A key reactive feature of many η²-trithiocarbonate complexes is the presence of an uncoordinated, exocyclic sulfur atom. This sulfur atom is nucleophilic and can react with a variety of electrophiles. researchgate.netnih.gov

Alkylation: It can displace halide ions from alkyl halides to form S-alkylated cationic complexes. researchgate.net

Formation of Bridged Complexes: It can attack other metal centers, displacing weakly bound ligands to form CS₃-bridged bimetallic compounds. For example, the complex [Co(tppme)(S₂CS)] reacts with [Cr(CO)₅(thf)] to create a Co-CS₃-Cr bridged species. researchgate.net

Stability and Decomposition: Trithiocarbonate compounds can be sensitive to heat and hydrolysis.

Thermal Decomposition: The stability of the complexes is often limited by the strength of the C-S bonds. Thermal decomposition of organic trithiocarbonates has been studied computationally, and metal complexes are known to decompose at elevated temperatures, typically in the range of 120-180°C. rsc.org Coordinatively saturated complexes, where the metal center has no vacant sites for decomposition pathways like β-elimination, tend to exhibit greater thermal stability.

Hydrolytic Stability: The trithiocarbonate group can undergo hydrolysis, particularly under basic (pH > 11) conditions and elevated temperatures (e.g., 60°C). nih.gov This degradation is a critical consideration in applications like RAFT polymerization, where the stability of the trithiocarbonate chain-transfer agent is paramount. nih.govrsc.org

Advanced Applications in Materials Science and Polymer Chemistry

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

The RAFT process operates via a degenerative chain transfer mechanism, establishing a dynamic equilibrium between active, propagating polymer chains and dormant chains capped with the thiocarbonylthio group of the RAFT agent. This equilibrium minimizes termination reactions that are prevalent in conventional free radical polymerization, thereby affording excellent control over the polymerization process. cmu.edu Trithiocarbonate-based CTAs have received significant attention due to their efficiency in controlling the growth of polymer chains for both "more activated monomers" (MAMs) like acrylates and methacrylates, and in some specialized cases, "less activated monomers" (LAMs). mdpi.comacs.org

The efficacy of a trithiocarbonate (B1256668) RAFT agent is critically dependent on its molecular structure, specifically the nature of the activating Z-group and the homolytic leaving R-group attached to the trithiocarbonate core (-S-C(S)-S-).

The design of an effective trithiocarbonate RAFT agent hinges on the careful selection of its constituent R and Z groups to balance the rates of addition and fragmentation that govern the polymerization equilibrium.

The R-Group (Leaving Group): This group must be a good homolytic leaving group, capable of efficiently re-initiating polymerization after fragmenting from the intermediate radical adduct. The stability of the R• radical is a key factor. For instance, tertiary radicals like the 2-cyanopropan-2-yl group are highly effective leaving groups and are commonly used in RAFT agent design. google.com The R-group dictates the initiation efficiency of the polymerization process.

The Z-Group (Activating Group): This group modulates the reactivity of the C=S double bond towards radical addition and influences the stability of the intermediate radical adduct. The choice of the Z-group is crucial for controlling the polymerization of different monomer families. For trithiocarbonates, the Z-group is an alkyl or aryl thio group (-SR'), which generally provides high activity, making them suitable for controlling the polymerization of MAMs such as methacrylates and styrenes. google.com The stability imparted by the Z-group also affects the longevity and robustness of the RAFT agent under various reaction conditions. mdpi.com

The interplay between the R and Z groups determines the transfer constants of the RAFT agent, which quantify its effectiveness in mediating the polymerization. An ideal RAFT agent should have high chain transfer constants to ensure that the equilibrium between active and dormant species is rapidly established. cmu.edu

Table 1: Key Components of Trithiocarbonate RAFT Agents and Their Function

ComponentGeneral StructureRole in RAFT PolymerizationExamples of Commonly Used Groups
R-GroupR-S(C=S)S-ZActs as a homolytic leaving group that initiates the growth of a new polymer chain. Its stability influences initiation efficiency.2-Cyanopropan-2-yl, Diphenylmethyl
Z-GroupR-S(C=S)S-ZModifies the reactivity of the C=S bond and stabilizes the intermediate radical. Crucial for controlling specific monomer types.Dodecylthio (-SC₁₂H₂₅), Carboxymethylthio

Potassium salts, such as potassium t-butoxide or potassium hydroxide, are key reagents in the synthesis of the trithiocarbonate core of RAFT agents. cmu.edunih.gov The general strategy involves the reaction of a thiol with carbon disulfide in the presence of a potassium base to form a potassium alkylthiothiocarbonyl sulfide (B99878) (a trithiocarbonate salt), which is then reacted with an alkylating agent.

Unsymmetrical RAFT Agents: These agents, which possess two different R and Z groups, are synthesized in a multi-step process. A typical route involves:

Reaction of a thiol (Z-SH) with a base like potassium t-butoxide and carbon disulfide to form an intermediate potassium salt (Z-S-C(S)-S⁻ K⁺). nih.gov

This intermediate salt is then reacted with a suitable alkyl halide (R-X) that provides the desired leaving group R, yielding the final unsymmetrical trithiocarbonate RAFT agent (Z-S-C(S)-S-R).

Symmetrical RAFT Agents: These agents have two identical leaving groups (R = Z) and can initiate polymer growth in two directions, making them ideal for synthesizing ABA triblock copolymers in just two steps. cmu.edu A common synthesis route involves reacting an aqueous solution of potassium hydroxide (KOH) and carbon disulfide with two equivalents of an alkyl halide (R-X) in the presence of a phase-transfer catalyst. cmu.edu Recently, highly efficient symmetrical agents like bis(2-cyanopropan-2-yl)trithiocarbonate have been developed, demonstrating unprecedented control over the synthesis of high-molar-mass block copolymers. google.com Another novel symmetrical agent, di(diphenylmethyl) trithiocarbonate, has also been successfully used for the controlled polymerization of methacrylic monomers.

The controlled nature of RAFT polymerization is a direct consequence of the kinetics and mechanism governing the addition-fragmentation process.

The core of the RAFT mechanism is the establishment of a rapid equilibrium between active propagating radicals (P•) and dormant polymer chains (P-RAFT). The process involves two key steps:

Addition: A propagating radical (Pₙ•) adds to the C=S bond of the RAFT agent (either the initial agent or a dormant polymer chain), forming an intermediate radical adduct.

Fragmentation: This intermediate radical can fragment in one of two ways: either regenerating the original propagating radical (Pₙ•) or releasing a new radical (R• or Pₘ•) which can initiate or continue polymerization.

This rapid exchange ensures that the concentration of active radicals at any given time is very low, significantly reducing the probability of bimolecular termination events (radical-radical coupling). The equilibrium lies far towards the dormant species, meaning most polymer chains are capped and inactive at any instant, but can be reactivated to allow further monomer addition.

The activation-deactivation equilibrium allows for linear growth of polymer chains with conversion, as monomers are added incrementally to the dormant chains upon their periodic activation. mdpi.com Because the probability of termination is greatly suppressed, the number of polymer chains remains relatively constant throughout the polymerization, determined by the initial concentration of the RAFT agent.

This mechanism provides excellent control over the final polymer product, characterized by:

Predetermined Molecular Weight: The number-average molecular weight (Mₙ) increases linearly with monomer conversion and can be predicted based on the ratio of monomer consumed to the initial concentration of the RAFT agent.

Low Polydispersity (Đ): The rapid exchange between active and dormant species ensures that all polymer chains have an equal opportunity to grow, resulting in a narrow molecular weight distribution, with Đ values often approaching 1.1 or lower. google.com

High End-Group Fidelity: The vast majority of polymer chains retain the trithiocarbonate end-group, which remains "living." This allows for the synthesis of more complex structures, such as block copolymers, by subsequent addition of a different monomer.

Table 2: Research Findings on Polymerization Control with Trithiocarbonate RAFT Agents

RAFT Agent TypeMonomer(s)Key Findings
Bis(2-cyanopropan-2-yl)trithiocarbonateMethyl methacrylate, n-butyl acrylate (B77674)Achieved unprecedented control (Đ = 1.04) for a high-molar-mass (Mₙ ≈ 135 kg mol⁻¹) triblock copolymer. google.com
Di(diphenylmethyl) trithiocarbonateMethyl methacrylate, Styrene, Butyl acrylateDemonstrated good control over methacrylate polymerization, yielding polymers with low dispersity values (<1.5) and "living" characteristics.
4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acidN,N-dimethylacrylamide (DMA)Successfully controlled the polymerization of DMA in aqueous media, producing polymers with narrow molecular weight distributions (Mₙ/Mₙ < 1.2). mdpi.com
Bis(carboxymethyl)trithiocarbonateN-vinylpyrrolidone (NVP)Enabled the synthesis of well-defined homotelechelic NVP oligomers by reducing side reactions like acid-catalyzed dimer formation, which can be an issue with other RAFT agents. acs.org

Control over Polymer Architecture and Molecular Weight Distribution

The use of trithiocarbonate-based RAFT agents provides a powerful method for dictating the final structure of polymer chains. cmu.edutcichemicals.comnih.gov The RAFT process establishes a dynamic equilibrium between active, propagating polymer chains and dormant chains, which are capped with the trithiocarbonate moiety. sigmaaldrich.com This equilibrium minimizes termination reactions that are common in conventional free-radical polymerization, leading to polymers with low polydispersity (Đ) and predictable molecular weights. cmu.edu The structure of the trithiocarbonate CTA itself, particularly the "Z" and "R" groups, is crucial for modulating the polymerization of various monomers and achieving the desired polymer architecture. nih.govnih.gov Symmetrical trithiocarbonates, for instance, can initiate polymer growth in two directions, offering a straightforward route to specific polymer structures like ABA triblock copolymers. cmu.edu

Block copolymers, which consist of two or more distinct polymer chains linked together, can be readily synthesized using trithiocarbonate-mediated RAFT polymerization. cmu.edutcichemicals.com The "living" nature of this process allows for the sequential addition of different monomers. After the first block is polymerized, the resulting polymer chain, which is end-capped with a trithiocarbonate group, can act as a macro-CTA to initiate the polymerization of a second monomer, thereby growing the next block. nih.gov This method has been successfully employed to create a variety of block copolymers.

For example, a hydroxyl-functionalized trithiocarbonate has been used as a dual initiator for both RAFT polymerization and ring-opening polymerization (ROP) in a one-step process to synthesize well-defined block copolymers. elsevierpure.com This approach allows for the combination of vinyl monomers (like styrene and acrylates) with cyclic monomers (like ε-caprolactone and L-lactide). elsevierpure.com Furthermore, trithiocarbonate-capped polymers can be used to prepare ABA triblock copolymers in just two steps. cmu.eduresearchgate.net The synthesis of biotinylated diblock copolymers of poly(N-(2-hydroxypropyl)methacrylamide)-b-poly(N-isopropylacrylamide) has also been achieved using a biotinylated trithiocarbonate as the RAFT agent. acs.org

Table 1: Examples of Block Copolymers Synthesized via Trithiocarbonate-Mediated RAFT

First Block Second Block RAFT Agent Type Application/Feature
Poly(N-isopropylacrylamide) Poly((2-dimethylamino)ethyl methacrylate) Trithiocarbonate Thermo- and pH-responsive materials
Polystyrene Poly(n-butyl acrylate) Symmetrical Trithiocarbonate ABA triblock copolymers cmu.edu
Poly(methyl methacrylate) Polystyrene or Poly(butyl acrylate) Di(diphenylmethyl) trithiocarbonate Functionalized macro-CTA for chain extension nih.govmdpi.com
Poly(N-(2-hydroxypropyl)methacrylamide) Poly(N-isopropylacrylamide) Biotinylated Trithiocarbonate Stimuli-responsive bioconjugates acs.org

Trithiocarbonate RAFT agents are instrumental in the synthesis of more complex, branched polymer architectures such as graft and star polymers. researchgate.net The "core-first" approach is a common strategy for synthesizing star polymers, where a multifunctional initiator or RAFT agent serves as the central core from which multiple polymer arms grow. acs.orgresearchgate.net

For this purpose, molecules containing multiple trithiocarbonate groups are designed. researchgate.net For instance, a heptafunctional β-cyclodextrin core modified with trithiocarbonate groups has been used to synthesize seven-arm polystyrene stars. researchgate.net Another method involves the initial synthesis of a hyperbranched copolymer using a polymerizable trithiocarbonate, which then acts as a multifunctional macro-CTA to generate multi-arm star polymers. acs.org The number of arms on the star polymer is determined by the functionality of the core CTA. acs.org This methodology allows for the creation of star polymers from various monomers, including poly(vinyl acetate) and poly(vinyl pyrrolidone). researchgate.net Additionally, six-arm star-shaped poly(N-vinylcaprolactam) polymers have been synthesized and subsequently functionalized, demonstrating the versatility of this approach. nih.gov

Table 2: Synthesis of Star Polymers using Trithiocarbonate Cores

Core Molecule Number of Arms Polymer Arms Key Finding
β-cyclodextrin 7 Polystyrene Synthesis of star block structures is feasible. researchgate.net
Polymerizable trithiocarbonate (VBPT) Variable Polystyrene, Poly(tert-butyl acrylate) A versatile two-step RAFT process for multi-arm stars. acs.org
Not Specified 6 Poly(N-vinylcaprolactam) Effective end-group modification from xanthate to trithiocarbonate. nih.gov

Homotelechelic polymers are macromolecules that have two identical functional end-groups. Symmetrical trithiocarbonate RAFT agents are particularly well-suited for the synthesis of these materials. acs.org Because the RAFT agent is incorporated into the center of the polymer chain, growth occurs outwards in two directions, naturally resulting in a polymer with identical end-groups derived from the initiator. cmu.edu

This strategy has been effectively used to prepare homotelechelic poly(N-vinylpyrrolidone) (PVP) oligomers. acs.orgutwente.nl By using a symmetrical bis(carboxymethyl)trithiocarbonate as the CTA and an initiator like 4,4'-azobis(4-cyanovaleric acid), PVP oligomers terminated with carboxylic acid groups at both ends were synthesized. acs.org This method is advantageous as it minimizes the formation of undesired byproducts that can occur with other types of CTAs. acs.orgresearchgate.net The resulting oligomers, with molar masses ranging from 550 to 5800 g/mol , have shown potential as nonionic surfactants in emulsion polymerization. acs.org

Polymerization of More-Activated and Less-Activated Monomers

In the context of RAFT polymerization, monomers are often categorized as either "more activated monomers" (MAMs) or "less activated monomers" (LAMs) based on the reactivity of their propagating radicals. nih.gov The choice of RAFT agent is critical for controlling the polymerization of each type. sigmaaldrich.com

Trithiocarbonates are generally more suitable for controlling the polymerization of MAMs, which include monomers like styrenes, acrylates, methacrylates, and acrylamides. sigmaaldrich.comnih.gov The stabilizing "Z-group" of the trithiocarbonate is effective at moderating the highly reactive propagating radicals of these monomers. nih.gov Conversely, LAMs, such as vinyl acetate and N-vinylpyrrolidone, are typically better controlled by RAFT agents like xanthates or dithiocarbamates. sigmaaldrich.com However, studies have shown that trithiocarbonates can successfully control the polymerization of some LAMs, such as N-vinylcarbazole. openrepository.com Research has also explored the polymerization of LAMs like N-vinyl pyrrolidone using trithiocarbonate-based agents, although this can be challenging. tandfonline.comacs.org

Influence of RAFT Agent Structure on Polymerization Control and Yields

The specific chemical structure of the trithiocarbonate RAFT agent significantly impacts its stability, solubility, and effectiveness in controlling polymerization under various conditions. mdpi.comrsc.org For example, the nature of the R-group is critical for controlling methacrylate polymerization, with tertiary cyanoalkyl or cumyl groups being particularly effective. nih.govrsc.org

The solubility of the CTA also plays a crucial role, especially in different polymerization media. mdpi.com A study comparing two trithiocarbonate CTAs, one with a hydrophobic dodecyl group (Rtt-05) and one without (Rtt-17), found that the hydrophobic agent was more stable under basic conditions due to the formation of micelles. mdpi.com However, this same micelle formation hindered its ability to control the polymerization of a highly hydrophilic monomer, 2-(methacryloyloxy)ethyl phosphorylcholine (MPC), leading to poor control over molecular weight. mdpi.com In contrast, the more hydrophilic CTA (Rtt-17) effectively controlled the polymerization of both MPC and N,N-dimethylacrylamide (DMA). mdpi.com This highlights the need to carefully design the RAFT agent structure based on the specific monomer and reaction conditions to achieve optimal control and yields. mdpi.com

Functional Polymer Design and Advanced Materials Synthesis

The precise control afforded by trithiocarbonate-mediated RAFT polymerization is a gateway to the design of sophisticated functional polymers and advanced materials. researchgate.netnih.gov The ability to incorporate specific functional groups at the chain ends or along the polymer backbone allows for the creation of materials with tailored properties for biomedical, electronic, and industrial applications. nih.govsigmaaldrich.com

For instance, biotinylated trithiocarbonates have been synthesized to act as RAFT agents, directly producing polymers with a biotin end-group. acs.orgnih.gov These polymers can be used for bioconjugation, linking them to proteins like streptavidin. nih.gov Similarly, polymers with carboxylic acid end-groups, synthesized using carboxyl-terminated trithiocarbonates, can be conjugated with other biomolecules. sigmaaldrich.comresearchgate.net

The resulting well-defined polymers, such as block copolymers, can self-assemble into nanostructures like micelles and vesicles, which are of great interest for drug delivery systems. sigmaaldrich.com Furthermore, the trithiocarbonate group itself can be chemically modified after polymerization. For example, it can be converted to a thiol group, which can then participate in "click" reactions for further functionalization or conjugation. nih.govmdpi.com This post-polymerization modification adds another layer of versatility, enabling the creation of complex materials such as nanohybrids where polymers are grafted onto gold nanoparticles, and multi-segmented polymers for various applications. acs.orgresearchgate.net

Incorporation into Polymeric Nanoparticles

The use of trithiocarbonate-mediated RAFT polymerization is a key strategy for engineering polymeric nanoparticles with well-defined structures and functionalities. These nanoparticles are increasingly investigated for applications such as drug delivery, where they can enhance the solubility of therapeutic agents and enable targeted delivery to specific tissues. researchgate.net By employing trithiocarbonate RAFT agents, researchers can synthesize block copolymers that self-assemble into structures like micelles, which are effective nanocarriers for drugs. researchgate.net

For instance, homotelechelic poly(N-vinypyrrolidone) (PVP) oligomers synthesized using a symmetrical bis(carboxymethyl)trithiocarbonate as the RAFT agent have been used as stabilizers in the aqueous miniemulsion polymerization of methyl methacrylate (MMA), resulting in the formation of well-defined nanoparticles. acs.org Furthermore, trithiocarbonate-functionalized polymers have been used to create nanocomposites with antimicrobial properties. In one study, poly(N-isopropylacrylamide) (PNiPAAm) with trithiocarbonate end-groups was used as a matrix to stabilize silver nanoparticles (AgNPs), which are known for their antimicrobial activity. mdpi.com The polymer prevents the aggregation of the AgNPs, which is crucial for maintaining their antibacterial efficacy. mdpi.com

Table 1: Examples of Trithiocarbonate-Synthesized Polymers for Nanoparticle Applications

Polymer/Nanoparticle System Trithiocarbonate RAFT Agent Used Key Finding/Application
Poly(N-vinypyrrolidone) (PVP) oligomers bis(carboxymethyl)trithiocarbonate Acted as a stabilizer in miniemulsion polymerization to produce well-defined nanoparticles. acs.org
Poly(N-isopropylacrylamide) (PNiPAAm)/Silver Nanocomposites Trithiocarbonate-functionalized PNiPAAm The polymer matrix stabilized silver nanoparticles, preventing aggregation and creating nanocomposites with antimicrobial properties against E. coli and S. aureus. mdpi.com

Synthesis of Fluorescent Intelligent Materials

Trithiocarbonate-based RAFT polymerization is instrumental in the development of "intelligent" or "smart" materials that respond to external stimuli. A notable application is the synthesis of fluorescent polymeric probes for the detection of specific analytes. Researchers have developed a naphthalimide-based water-soluble fluorescent polymeric probe designed for the selective detection of formaldehyde in aqueous environments at physiological pH. researchgate.net

The synthesis of this advanced material relied on RAFT polymerization using a trithiocarbonate chain transfer agent (CTA), specifically 4-cyano-4-((dodecylsulfanyl-thiocarbonyl) sulfanyl) pentanoic acid. researchgate.net This method allowed for the creation of a well-defined polymer structure that could selectively and sensitively detect formaldehyde, a known carcinogen, over other analytes through fluorometric methods. This represents a significant step forward in creating advanced diagnostic and environmental monitoring tools. researchgate.net

Role in Surface Modification and Colloidal Nanotechnology

The precise control over polymer structure afforded by trithiocarbonate RAFT agents is critical for surface modification and the stabilization of colloidal nanoparticles. The thiocarbonylthio groups inherent to polymers synthesized via RAFT can directly anchor to the surface of metallic nanoparticles, such as gold (AuNPs), providing a stable and versatile method for functionalization. researchgate.net This "grafting-to" approach allows for the creation of a polymer shell around the nanoparticle core, which enhances colloidal stability and prevents aggregation in biological fluids. researchgate.netnih.gov

Detailed studies have analyzed the nanostructures of hybrids formed from gold-nanocrystal cores and shells made of N-isopropylacrylamide polymers containing single or multiple trithiocarbonate groups. researchgate.net When polymers with a single trithiocarbonate end group were used, the distance between the gold cores increased with the polymer's molar mass. researchgate.net Interestingly, when polymers containing multiple trithiocarbonate groups along their backbone were used for surface modification, the macromolecules appeared to wrap around the gold nanoparticles, creating several anchor points and resulting in unexpectedly low and constant spacing between the gold cores, regardless of polymer chain length. researchgate.net This technique provides a high degree of control over the surface properties of nanoparticles, which is essential for their application in fields like diagnostics and catalysis. researchgate.netnih.gov

Table 2: Research Findings on Surface Modification using Trithiocarbonate-based Polymers

Nanoparticle Polymer System Key Research Finding
Gold Nanocrystals (AuNCs) N-isopropylacrylamide polymers with single trithiocarbonate end groups Interparticle distance increased with growing polymer molar mass. researchgate.net

Development of Polymers for Specific Industrial Applications

The versatility of trithiocarbonate RAFT agents facilitates the synthesis of polymers tailored for a wide range of industrial uses, from biomedical devices to agriculture. The ability to control polymer architecture allows for the development of materials with specific, desirable properties.

In the biomedical field, monomers like 2-methacryloyloxyethyl phosphorylcholine (MPC) and dimethylacrylamide (DMA) are used to create biocompatible and antifouling polymers. mdpi.com MPC is particularly valued for its ability to resist protein adsorption, making it ideal for medical implants and devices. mdpi.com Trithiocarbonate-based RAFT polymerization has been successfully used to polymerize these hydrophilic monomers, leading to the development of advanced materials for hydrogels and other water-soluble polymer applications. mdpi.com

Other industrial applications include:

Surfactants: Homotelechelic N-Vinylpyrrolidone (NVP) oligomers with carboxylic end-groups, synthesized via trithiocarbonate-mediated RAFT, have demonstrated utility as surfactants. acs.org

Dispersing Agents: Amphiphilic block copolymers can be synthesized to act as dispersing agents for pigments and other nanoparticles.

Agricultural Materials: Polymers are integral to modern agriculture, used in forms such as films, coatings, and super-absorbent materials to improve crop health and manage resources. mdpi.com The controlled synthesis offered by RAFT can lead to more efficient and environmentally friendly agricultural polymers.

Table 3: Mentioned Chemical Compounds

Compound Name
Potassium trithiocarbonate monohydrate
bis(carboxymethyl)trithiocarbonate
2-cyano-2-propyl dodecyl trithiocarbonate
4-cyano-4-((dodecylsulfanyl-thiocarbonyl) sulfanyl) pentanoic acid
2-methacryloyloxyethyl phosphorylcholine (MPC)
Dimethylacrylamide (DMA)
Formaldehyde
Gold
Methyl methacrylate (MMA)
N-isopropylacrylamide (PNiPAAm)
N-Vinylpyrrolidone (NVP)
Silver
Polystyrene (PS)
Poly(methyl methacrylate) (PMMA)

Theoretical and Computational Investigations of Potassium Trithiocarbonate Monohydrate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic makeup of the trithiocarbonate (B1256668) anion (CS₃²⁻), which governs its bonding, stability, and spectroscopic properties.

Molecular orbital (MO) theory is central to understanding the electronic distribution and bonding within the trithiocarbonate anion. Key insights are derived from analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (E_gap) between the HOMO and LUMO is a crucial indicator of molecular stability and chemical reactivity. researchgate.netresearchgate.net In trithiocarbonate derivatives, the HOMO is typically localized on the sulfur atoms, while the LUMO is often centered on the C=S thiocarbonyl group. researchgate.netscience.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity. researchgate.net For instance, studies on various substituted trithiocarbonates have shown energy gaps ranging from approximately 3.52 eV to 5.26 eV, indicating that substituents can significantly tune the molecule's stability. researchgate.net

Bonding Characteristics: The trithiocarbonate anion features a central carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms, which carry the negative charges. However, due to resonance, the electron density is delocalized across the C-S framework. uni-koeln.de Computational studies using Density Functional Theory (DFT) have calculated the bond lengths in various trithiocarbonate compounds. These calculations provide a precise picture of the molecular geometry. For example, in many trithiocarbonate derivatives, the C-S single bond lengths are found to be around 1.769–1.770 Å, while the C=S double bond is shorter, typically in the range of 1.647–1.651 Å. researchgate.net Natural Bonding Orbital (NBO) analysis further clarifies the bonding, indicating strong polarization of the bonds towards the highly electronegative sulfur atoms. rsc.org

Table 1: Computed Bond Lengths in Trithiocarbonate (TTC) Derivatives Data derived from DFT B3LYP/6-311++G(d,p) calculations on various substituted trithiocarbonates.

Bond TypeTypical Computed Length (Å)Reference
C-S~1.769 - 1.802 researchgate.net
C=S~1.647 - 1.651 researchgate.net

Computational methods can predict vibrational frequencies, which correspond to the absorption peaks in infrared (IR) and Raman spectra. These predictions are invaluable for interpreting experimental spectroscopic data.

Infrared (IR) Spectroscopy: DFT calculations can simulate the IR spectrum of the trithiocarbonate anion. The most characteristic vibration is the strong C=S stretching mode. This absorption is a key diagnostic feature for identifying the trithiocarbonate group in various compounds. researchgate.net

UV-Visible (UV-vis) Spectroscopy: The electronic transitions between molecular orbitals give rise to absorption in the UV-visible region. Trithiocarbonates typically exhibit two main absorption bands. rsc.org A very intense π → π* transition is observed in the UV region, often around 305-310 nm. rsc.orgnih.gov A much weaker n → π* transition appears at longer wavelengths in the visible region, for example around 446 nm, which is responsible for the characteristic yellow to red color of these compounds. nih.gov The position and intensity of these bands can be influenced by substituents and the solvent environment. rsc.org Computational time-dependent DFT (TD-DFT) calculations can predict the energies of these electronic transitions, aiding in the assignment of the observed spectral bands. researchgate.net

Table 2: Characteristic Spectroscopic Data for the Trithiocarbonate Group

Spectroscopic TechniqueCharacteristic BandTypical Wavelength/RegionTransition/VibrationReference
UV-vis SpectroscopyStrong Absorption~305-310 nmπ → π rsc.orgnih.gov
UV-vis SpectroscopyWeak Absorption~440-450 nmn → π nih.gov
IR SpectroscopyStrong StretchingVariesC=S stretch researchgate.net

Computational Modeling of Crystal Structures and Solid-State Properties

Computational modeling extends beyond single molecules to predict the arrangement of ions in a crystal lattice and the resulting solid-state properties. For potassium trithiocarbonate monohydrate, these models can provide a detailed atomic-level view of its structure. X-ray crystallography has determined that this compound (K₂CS₃·H₂O) possesses a specific crystal structure. researchgate.net Computational methods, often based on DFT with periodic boundary conditions, can be used to optimize this experimentally determined structure. mdpi.com These calculations can confirm the lattice parameters and ionic positions, and also compute properties such as the bulk modulus (resistance to compression) and cohesive energy, which are difficult to measure experimentally. The modeling would detail the coordination environment of the potassium ions, the geometry of the trithiocarbonate anions within the lattice, and the role of the water of hydration in stabilizing the structure through hydrogen bonding.

Simulation of Reaction Mechanisms and Energy Pathways

Theoretical simulations are instrumental in mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. For the trithiocarbonate group, such simulations can elucidate its stability and reactivity.

Dissociation Pathways: Studies have explored the bond cleavage of trithiocarbonate derivatives upon electron attachment. nih.gov For example, in dimethyl trithiocarbonate, the C-S bond is the most likely to break. Calculations of the Gibbs free energy for dissociation reactions show that for the parent anion, the energy required for C-S bond cleavage is significantly lower than for the neutral molecule, indicating that reduction facilitates this reaction pathway. nih.gov

Reaction Energetics: The energy profile of a reaction, from reactants to products through a transition state, can be calculated. youtube.com The height of the energy barrier on this profile corresponds to the activation energy, which determines the reaction rate. For reactions involving trithiocarbonates, such as their decomposition or their role as RAFT agents in polymerization, computational models can predict these energy barriers, offering insights into reaction kinetics and mechanism. nih.govmdpi.com

Density Functional Theory (DFT) Applications in Compound and Derivative Studies

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying systems like potassium trithiocarbonate due to its favorable balance of accuracy and computational cost.

DFT is widely applied to investigate the fundamental properties of trithiocarbonates and their derivatives. researchgate.net It is used to optimize molecular geometries, predict vibrational spectra (IR and Raman), and calculate electronic properties such as HOMO-LUMO energies and molecular electrostatic potential maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.netresearchgate.net Furthermore, DFT is employed to study reaction mechanisms, as seen in investigations of pericyclic reactions leading to trithiocarbonate formation or in the study of cycloaddition reactions. nih.govmdpi.com By calculating global reactivity descriptors like chemical hardness, chemical potential, and electrophilicity index, DFT provides a quantitative assessment of the stability and reactivity of different trithiocarbonate compounds. researchgate.netresearchgate.net These theoretical insights are crucial for designing novel trithiocarbonate derivatives with tailored properties for applications in materials science and synthetic chemistry. researchgate.net

Q & A

Basic: What are the optimal synthesis conditions for potassium trithiocarbonate monohydrate (K₂CS₃·H₂O)?

Methodological Answer:

  • Key Steps : React potassium sulfide (K₂S) with carbon disulfide (CS₂) in a moisture-controlled environment.
  • Critical Parameters :
    • Moisture Control : Exposure to atmospheric humidity can lead to unintended hydration or decomposition. Use anhydrous solvents and inert gas purging .
    • Precipitation : Isolate the product via slow evaporation in a desiccator to obtain crystalline K₂CS₃·H₂O.
  • Validation : Confirm purity via elemental analysis (C, S, K content) and thermogravimetric analysis (TGA) to verify monohydrate stoichiometry .

Basic: How is the crystal structure of K₂CS₃·H₂O characterized?

Methodological Answer:

  • Primary Technique : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving the coordination environment.
  • Challenges :
    • Hygroscopic crystals require rapid mounting under inert oil or in a cryostream to prevent hydration artifacts .
    • Compare data with the redetermined structure (space group P2₁/c, Z=4) to validate lattice parameters and hydrogen bonding networks .
  • Supplementary Methods : Pair SC-XRD with powder X-ray diffraction (PXRD) to assess bulk crystallinity .

Advanced: How can researchers resolve discrepancies in vibrational spectroscopy assignments for K₂CS₃·H₂O?

Methodological Answer:

  • Experimental Approach :
    • FTIR/Raman : Assign bands for C–S stretching (~700 cm⁻¹) and S–K coordination modes (<400 cm⁻¹). Note that water O–H stretches (~3400 cm⁻¹) may overlap with organic impurities .
    • Computational Validation : Use density functional theory (DFT) to simulate vibrational modes and correlate with experimental spectra. Adjust for hydrogen bonding effects from the monohydrate .
  • Data Contradictions : Discrepancies often arise from hydration state variations. Use TGA to confirm sample integrity before spectroscopy .

Advanced: What strategies mitigate instability during storage and handling of K₂CS₃·H₂O?

Methodological Answer:

  • Storage Protocol :
    • Store in argon-filled desiccators with moisture scavengers (e.g., molecular sieves).
    • Avoid prolonged exposure to light, which may induce CS₃²⁻ radical formation .
  • Stability Monitoring :
    • Conduct periodic PXRD to detect phase changes (e.g., dehydration to anhydrous K₂CS₃).
    • Use Karl Fischer titration to quantify residual moisture in stored samples .

Basic: What analytical techniques confirm the purity and composition of K₂CS₃·H₂O?

Methodological Answer:

  • Elemental Analysis : Quantify potassium (flame photometry) and sulfur (combustion analysis) to validate stoichiometry .
  • Thermogravimetric Analysis (TGA) : A mass loss of ~8.8% at 100–150°C confirms the monohydrate structure (theoretical H₂O loss: 8.8%) .
  • X-ray Powder Diffraction (XRPD) : Compare experimental patterns with reference data (ICDD PDF-4+ 2024) to detect impurities .

Advanced: How can researchers address contradictory solubility data for K₂CS₃·H₂O in aqueous systems?

Methodological Answer:

  • Controlled Solubility Studies :
    • Use gravimetric analysis: Saturate solutions at 25°C under N₂, filter, and evaporate to measure dissolved mass.
    • Account for pH-dependent decomposition (CS₃²⁻ hydrolyzes to CO₃²⁻ and H₂S in acidic conditions) .
  • Spectroscopic Monitoring : Track solubility via UV-Vis spectroscopy (λ ~260 nm for CS₃²⁻) to avoid interference from decomposition products .

Advanced: What computational methods are suitable for modeling the electronic structure of K₂CS₃·H₂O?

Methodological Answer:

  • DFT Parameters :
    • Use hybrid functionals (e.g., B3LYP) with a basis set including polarization/diffusion terms (e.g., 6-311+G(d,p)) .
    • Model hydrogen bonding by including explicit water molecules in the cluster.
  • Output Validation : Compare calculated bond lengths (C–S: ~1.7 Å, K–S: ~3.0 Å) with SC-XRD data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.